molecular formula C16H16N2O3S2 B2447486 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide CAS No. 2034263-68-6

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide

Cat. No.: B2447486
CAS No.: 2034263-68-6
M. Wt: 348.44
InChI Key: SIKOQCPWCAJGSW-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a pyridine-3-sulfonamide group

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the pyridine-3-sulfonamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its electronic properties, making it suitable for applications in organic electronics. The hydroxypropyl group improves its solubility, and the pyridine-3-sulfonamide group provides additional sites for interaction with biological targets .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-16(19,15-9-12-5-2-3-7-14(12)22-15)11-18-23(20,21)13-6-4-8-17-10-13/h2-10,18-19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKOQCPWCAJGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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